Cas no 1788556-08-0 (2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide)

2-(1H-1,3-Benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide is a heterocyclic compound featuring a benzimidazole and benzoxazole moiety linked via a pyrrolidine-acetamide scaffold. This structure suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific biological pathways. The presence of multiple aromatic and heterocyclic systems may confer enhanced binding affinity and selectivity, making it a candidate for enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. The compound's stability and solubility profile are likely optimized for research applications, supporting investigations in drug discovery and biochemical assays.
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide structure
1788556-08-0 structure
Product name:2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
CAS No:1788556-08-0
MF:C21H21N5O2
MW:375.423743963242
CID:5366939

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(benzimidazol-1-yl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
    • 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
    • Inchi: 1S/C21H21N5O2/c27-20(13-25-14-23-16-7-1-3-9-18(16)25)22-12-15-6-5-11-26(15)21-24-17-8-2-4-10-19(17)28-21/h1-4,7-10,14-15H,5-6,11-13H2,(H,22,27)
    • InChI Key: CUUZOAXIEWTKPY-UHFFFAOYSA-N
    • SMILES: C(NCC1CCCN1C1=NC2=CC=CC=C2O1)(=O)CN1C=NC2=CC=CC=C21

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6443-6276-2μmol
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
1788556-08-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6443-6276-20μmol
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
1788556-08-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6443-6276-5mg
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
1788556-08-0
5mg
$69.0 2023-09-08
Life Chemicals
F6443-6276-1mg
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
1788556-08-0
1mg
$54.0 2023-09-08
Life Chemicals
F6443-6276-25mg
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
1788556-08-0
25mg
$109.0 2023-09-08
Life Chemicals
F6443-6276-10μmol
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
1788556-08-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6443-6276-20mg
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
1788556-08-0
20mg
$99.0 2023-09-08
Life Chemicals
F6443-6276-5μmol
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
1788556-08-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6443-6276-2mg
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
1788556-08-0
2mg
$59.0 2023-09-08
Life Chemicals
F6443-6276-40mg
2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide
1788556-08-0
40mg
$140.0 2023-09-08

Additional information on 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide

Comprehensive Analysis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide (CAS No. 1788556-08-0)

In the rapidly evolving field of medicinal chemistry, the compound 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide (CAS No. 1788556-08-0) has garnered significant attention due to its unique structural features and potential applications. This heterocyclic molecule combines a benzodiazole core with a benzoxazole-pyrrolidine scaffold, making it a subject of interest for researchers exploring novel bioactive compounds. Its molecular complexity and functional groups suggest potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

The benzodiazole moiety is a well-known pharmacophore in drug discovery, often associated with antimicrobial, anticancer, and anti-inflammatory properties. Meanwhile, the benzoxazole fragment is frequently employed in the design of fluorescent probes and kinase inhibitors. The integration of these motifs into a single molecule, as seen in 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide, opens new avenues for interdisciplinary research, bridging gaps between organic synthesis, computational chemistry, and pharmacology.

Recent trends in scientific literature highlight a growing demand for heterocyclic compounds with improved bioavailability and selectivity. This aligns with the increasing use of AI-driven drug discovery tools to predict the pharmacokinetic properties of such molecules. Researchers are particularly interested in how 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide might interact with G-protein-coupled receptors (GPCRs) or epigenetic regulators, given the structural resemblance to known modulators of these targets.

From a synthetic chemistry perspective, the preparation of 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide involves multi-step protocols that emphasize atom economy and green chemistry principles. The compound's pyrrolidine linker offers conformational flexibility, which is crucial for optimizing binding affinity in drug design. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential for characterizing its purity and structural integrity.

In the context of personalized medicine, the exploration of 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide could contribute to the development of tailored therapeutics. Its potential role in neurodegenerative disease research is another area of interest, as benzodiazole derivatives have shown promise in modulating pathways related to protein misfolding and oxidative stress.

The commercial availability of 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide (CAS No. 1788556-08-0) through specialized chemical suppliers has facilitated its adoption in academic and industrial labs. However, researchers must consider intellectual property landscapes and regulatory guidelines when developing derivatives for specific applications. The compound's stability under various pH conditions and solubility profiles are also critical factors for formulation studies.

As the scientific community continues to investigate multi-target-directed ligands, compounds like 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide exemplify the convergence of structure-activity relationship (SAR) studies and fragment-based drug design. Future research may explore its utility in photodynamic therapy or as a molecular probe for imaging applications, leveraging the fluorescent properties of its aromatic systems.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.